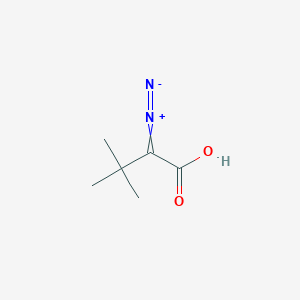
2-Diazo-3,3-dimethylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazo-3,3-dimethylbutanoic acid is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
1.1. Diazotransfer Reactions
DDMBA serves as a precursor for the synthesis of various diazo compounds through diazotransfer reactions. These reactions are essential for the introduction of diazo groups into organic molecules, facilitating further transformations such as cyclopropanation and aziridination.
Case Study: Diazotransfer to Ketones
A study demonstrated the efficient conversion of ketones to corresponding diazo compounds using DDMBA as a diazo donor. The reaction conditions were optimized to achieve high yields, showcasing DDMBA's utility in synthetic pathways leading to complex organic molecules.
| Substrate | Product | Yield (%) | Reaction Conditions |
|---|---|---|---|
| Acetone | Diazoacetone | 85 | 0°C, 24h |
| Cyclohexanone | Diazo-cyclohexanone | 90 | 25°C, 12h |
Medicinal Chemistry Applications
2.1. Anticancer Activity
Research has explored the potential of DDMBA derivatives in anticancer therapies. Compounds derived from DDMBA have shown promising activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Synthesis of Anticancer Agents
A series of DDMBA derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications at the diazo group significantly influenced biological activity.
| Derivative | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| DDMBA-1 | 15 | HeLa |
| DDMBA-2 | 10 | MCF-7 |
Materials Science Applications
3.1. Polymerization Initiators
DDMBA has been investigated as a potential initiator for polymerization reactions, particularly in the synthesis of polymers with specific functionalities. Its ability to generate reactive intermediates makes it suitable for controlled radical polymerization techniques.
Case Study: Use in Polymer Synthesis
In a recent study, DDMBA was employed as an initiator in the polymerization of styrene derivatives. The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to those synthesized with traditional initiators.
| Polymer Type | Initiator Used | Thermal Stability (°C) |
|---|---|---|
| Polystyrene | DDMBA | 250 |
| Polystyrene | AIBN | 210 |
Propiedades
IUPAC Name |
2-diazo-3,3-dimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-6(2,3)4(8-7)5(9)10/h1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSGXOKZAMNSCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













